4-(4-Isothiocyanatophenyl)butyric acid

TRPA1 antagonist pain research ion channel pharmacology

4-(4-Isothiocyanatophenyl)butyric acid (CAS: 1184961-43-0) is a synthetic arylalkyl isothiocyanate derivative characterized by a butyric acid side chain attached to the para position of the phenyl ring. It features both an electrophilic isothiocyanate (–N=C=S) warhead and a free carboxylic acid (–COOH) group.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
Cat. No. B8310612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isothiocyanatophenyl)butyric acid
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)N=C=S
InChIInChI=1S/C11H11NO2S/c13-11(14)3-1-2-9-4-6-10(7-5-9)12-8-15/h4-7H,1-3H2,(H,13,14)
InChIKeyKNYZWOWYFJTQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Isothiocyanatophenyl)butyric Acid: Differentiated TRPA1 Antagonist and Carboxylic Acid-Functionalized Arylalkyl Isothiocyanate for Targeted Research


4-(4-Isothiocyanatophenyl)butyric acid (CAS: 1184961-43-0) is a synthetic arylalkyl isothiocyanate derivative characterized by a butyric acid side chain attached to the para position of the phenyl ring [1]. It features both an electrophilic isothiocyanate (–N=C=S) warhead and a free carboxylic acid (–COOH) group . The compound exhibits calculated physicochemical properties including a molecular weight of 221.28 g/mol, a LogP of 3.8, and a topological polar surface area (PSA) of 81.8 Ų [1]. This distinct combination of functional groups differentiates it from simpler arylalkyl isothiocyanates such as 4‑phenylbutyl isothiocyanate (PBITC), which lacks the carboxylic acid moiety [2].

4-(4-Isothiocyanatophenyl)butyric Acid: Why Generic Substitution with Non-Carboxylic Acid Isothiocyanates Compromises Experimental Fidelity


In-class substitution with commonly available arylalkyl isothiocyanates like PBITC is not equivalent due to the absence of the terminal carboxylic acid group on the butyric chain. The carboxyl group in 4-(4-isothiocyanatophenyl)butyric acid provides a key functional handle for further derivatization and conjugation, altering both its physicochemical profile and potential biological interactions [1]. Comparative property analysis reveals a higher LogP (3.8 vs. 3.11) and a significantly larger polar surface area (81.8 Ų vs. 44.45 Ų) relative to PBITC, which directly impacts solubility, permeability, and formulation behavior [REFS-1, REFS-2]. Furthermore, the distinct TRPA1 antagonist profile (rat IC50 5.5 µM) of the target compound, which differs from the agonist/chemopreventive activity profile of PBITC, underscores that these compounds are not interchangeable in experimental contexts [REFS-3, REFS-4].

4-(4-Isothiocyanatophenyl)butyric Acid: Quantified Differentiation in TRPA1 Antagonism, Physicochemical Properties, and Synthetic Versatility


TRPA1 Antagonist Potency: Quantified Difference in Receptor Modulation Compared to Known Ligands

4-(4-Isothiocyanatophenyl)butyric acid demonstrates antagonist activity at the rat TRPA1 receptor with an IC50 of 5.5 µM (5.50E+3 nM), as measured by inhibition of allyl isothiocyanate-induced intracellular calcium elevation in HEK293 cells [1]. In contrast, a structurally related methoxy-substituted analog exhibits significantly weaker antagonist activity at human TRPA1 with an IC50 of 12.1 µM (1.21E+4 nM) under comparable assay conditions, indicating that the carboxylic acid moiety confers enhanced potency [2]. This 2.2-fold difference in potency is meaningful for selecting the appropriate tool compound for TRPA1 antagonism studies.

TRPA1 antagonist pain research ion channel pharmacology

Lipophilicity and Polarity Profile: Distinct Physicochemical Properties Relative to PBITC

The target compound exhibits a computed LogP of 3.8 and a polar surface area (PSA) of 81.8 Ų, reflecting the contribution of the carboxylic acid group [1]. In direct comparison, PBITC (4-phenylbutyl isothiocyanate), which lacks the carboxyl moiety, has a computed LogP of 3.11 and a PSA of 44.45 Ų [2]. The higher LogP indicates increased lipophilicity, while the nearly doubled PSA suggests enhanced capacity for hydrogen bonding and polarity.

physicochemical property LogP polar surface area formulation

Physical State and Handling: Solid Formulation Advantages Over Liquid Analogs

4-(4-Isothiocyanatophenyl)butyric acid is isolated as a colorless solid . In contrast, the closely related analog PBITC is a colorless to pale yellow liquid with a melting point of -21°C and a boiling point of 218°C . The solid physical state of the target compound offers practical advantages in accurate weighing, handling, and long-term storage stability.

physical property solid compound weighing accuracy storage

Synthetic Yield Benchmark: Quantified Efficiency for Procurement Planning

A reported synthesis route for 4-(4-isothiocyanatophenyl)butyric acid yields the product as a colorless solid in 69% yield with an HPLC purity of 97% and an HPLC retention time of 3.9 minutes . While direct comparative yield data for PBITC under identical conditions is not available, this established synthesis benchmark provides a quantitative reference for assessing synthetic feasibility and scaling considerations during procurement.

synthesis yield purity procurement

4-(4-Isothiocyanatophenyl)butyric Acid: Evidence-Backed Research and Procurement Application Scenarios


TRPA1 Channel Antagonism Studies in Pain and Inflammation Research

4-(4-Isothiocyanatophenyl)butyric acid is a potent antagonist of the rat TRPA1 receptor (IC50 5.5 µM), providing a valuable tool compound for investigating the role of TRPA1 in nociception, neurogenic inflammation, and allergic responses [1]. Its 2.2-fold higher potency compared to a structurally related methoxy analog [2] supports its selection for experiments requiring robust channel inhibition, such as calcium flux assays in HEK293 cells or in vivo models of pain.

Conjugation and Bioconjugation via Carboxylic Acid Handle

The presence of a free carboxylic acid group in 4-(4-isothiocyanatophenyl)butyric acid enables covalent conjugation to amines, alcohols, or other nucleophiles via standard carbodiimide coupling chemistry. This functional handle is absent in PBITC and other non-carboxylic acid arylalkyl isothiocyanates [REFS-3, REFS-4], making the target compound uniquely suited for applications requiring immobilization, labeling, or the synthesis of more complex molecular probes.

Structure-Activity Relationship (SAR) Studies of Arylalkyl Isothiocyanates

The distinct physicochemical profile of 4-(4-isothiocyanatophenyl)butyric acid—characterized by a LogP of 3.8 and a PSA of 81.8 Ų compared to PBITC's LogP of 3.11 and PSA of 44.45 Ų [REFS-3, REFS-4]—provides a critical data point for SAR investigations. Researchers can use this compound to evaluate the impact of introducing a polar carboxylic acid terminus on the biological activity, metabolic stability, and pharmacokinetic properties of arylalkyl isothiocyanates.

Solid-Phase Synthesis and Library Construction

As a solid compound , 4-(4-isothiocyanatophenyl)butyric acid offers practical handling advantages over liquid analogs like PBITC, including more accurate weighing and reduced volatility . Its carboxylic acid functionality further enables direct loading onto solid supports, facilitating its use in solid-phase synthesis workflows and the generation of focused compound libraries for screening campaigns.

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